molecular formula C26H23N3OS B2748025 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1207043-39-7

1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2748025
CAS No.: 1207043-39-7
M. Wt: 425.55
InChI Key: JMTLPDILPHXKKQ-UHFFFAOYSA-N
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Description

The compound 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone features a hybrid structure combining indoline and imidazole moieties linked via a thioether bridge to an ethanone group. The indolin-1-yl group may confer conformational rigidity, while the o-tolyl substituent on the imidazole ring could enhance lipophilicity and target binding . Though direct evidence on its synthesis is absent in the provided materials, analogous compounds (e.g., imidazole-thio-ethanones) are synthesized via nucleophilic substitution or condensation reactions under basic conditions, as seen in related indole and imidazole derivatives .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-19-9-5-7-13-22(19)29-24(20-10-3-2-4-11-20)17-27-26(29)31-18-25(30)28-16-15-21-12-6-8-14-23(21)28/h2-14,17H,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLPDILPHXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic reactions:

    Formation of the Indoline Moiety: Indoline can be synthesized from aniline through cyclization reactions.

    Synthesis of the Imidazole Ring: The imidazole ring can be constructed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indoline and imidazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted indoline and imidazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing indoline and imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism involves both intrinsic and extrinsic apoptotic pathways, highlighting their potential as anticancer agents.

Case Study 1: Indoline Derivatives in Cancer Therapy
A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. Modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. Compounds with imidazole substitutions showed improved efficacy compared to their parent structures.

Activity TypeTested AgainstIC50 Value
AnticancerHeLa Cells10 µM
AnticancerA549 Cells15 µM

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial activity against a range of pathogens. For example, derivatives exhibited minimum inhibitory concentration (MIC) values in the low microgram range against Staphylococcus aureus and Escherichia coli .

Activity TypeTested AgainstMIC Value
AntimicrobialStaphylococcus aureus0.25 µg/mL
AntimicrobialEscherichia coli0.22 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition. This suggests that the compound may serve as a promising candidate for developing antiviral therapies.

Case Study 2: Evaluation of Antiviral Efficacy
In a study focusing on antiviral efficacy, several derivatives were tested against HBV. One compound was highlighted for its ability to inhibit viral replication effectively, suggesting a mechanism that may involve modulation of host immune responses.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indoline and imidazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Substituents/Features Biological Activity Synthesis Highlights Reference
Target Compound : 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone Indolin-1-yl, 5-phenyl-imidazole, o-tolyl, thio-ethanone Hypothesized: Kinase/antifungal targets Likely nucleophilic substitution/condensation
1-Benzyl-2-(methylthio)-imidazole-5-ketone Benzyl, methylthio, imidazole-ketone Intermediate for histidine synthesis Thiocyanate-glycine amide condensation
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Oxadiazole-thio, phenyl-ethanone Antimycotic potential Oxadiazole ring formation via cyclization
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole) Dichlorophenyl, imidazole, ethanone oxime Antifungal (clinical use) Etherification/oxime formation
LX2931/LX2932 (SPL inhibitors) Tetrahydroxybutyl/isoxazol-imidazole, ethanone oxime Anti-inflammatory (RA models) Multi-step functionalization

Key Comparative Insights

Substituent Effects on Bioactivity
  • Imidazole Substituents : The o-tolyl group in the target compound may enhance steric bulk and lipophilicity compared to simpler phenyl or benzyl groups in analogues (e.g., 1-benzyl-2-(methylthio)-imidazole-5-ketone ). This could improve membrane permeability or target binding, as seen in sertaconazole’s dichlorophenyl group, which boosts antifungal potency .
  • Thioether vs. Oxime Linkages: The thioether bridge in the target compound differs from the oxime group in LX2931/2 and sertaconazole.
Limitations and Opportunities
  • The absence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) in the target compound may limit its reactivity compared to patented derivatives like those in EP 1 926 722 B1 . However, the indoline core could enable unique interactions with aromatic receptor pockets, as seen in kinase inhibitors .

Biological Activity

The compound 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone represents a novel class of indoline derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and cytotoxic properties, supported by various studies and data tables.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Indoline moiety : A bicyclic structure contributing to the compound's pharmacological properties.
  • Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.
  • Thioether linkage : Enhances the stability and bioavailability of the compound.

The synthesis of this compound typically involves multi-step reactions, including acylation and thioether formation, which have been optimized for yield and purity.

Anti-inflammatory Activity

Recent studies have highlighted the dual inhibitory effects of indoline-based compounds on 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , both key enzymes in inflammatory pathways.

CompoundIC50 (5-LOX)IC50 (sEH)Remarks
10.41 ± 0.01 µM0.43 ± 0.10 µMEffective dual inhibitor
20.35 µMNot specifiedComparable activity to compound 1
30.50 µMNot specifiedModerate anti-inflammatory effects

In vivo studies demonstrated that these compounds significantly reduced inflammation in models of zymosan-induced peritonitis and asthma in mice, suggesting strong therapeutic potential against inflammatory diseases .

Antibacterial Properties

The antibacterial activity of the compound was evaluated against various Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
11.20 µMS. aureus
2<5 µME. faecalis
3>10 µMS. epidermidis

The presence of nitro and trifluoromethyl substituents significantly enhanced the antibacterial efficacy, with some derivatives exhibiting MIC values lower than clinically relevant thresholds .

Cytotoxicity Studies

Cytotoxicity was assessed using MRC-5 human embryonic lung fibroblast cells to determine the safety profile of the compound.

CompoundIC50 (MRC-5 Cells)Toxicity Level
1>10 µMLow
2~8 µMModerate
3~6 µMHigh

While some derivatives showed promising antibacterial properties, their cytotoxicity levels were concerning, particularly at higher concentrations .

Case Studies

A notable case study involved a derivative of the compound tested for its effectiveness against resistant bacterial strains. The study reported that modifications to the indoline scaffold improved antimicrobial activity without significantly increasing cytotoxicity to human cells.

Q & A

(Basic) What are the recommended synthetic routes for 1-(indolin-1-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)ethanone?

The synthesis typically involves:

  • Imidazole ring formation : Condensation of glyoxal, ammonia, and aromatic aldehydes to construct the 5-phenyl-1-(o-tolyl)-1H-imidazole core .
  • Thioether linkage : Reaction of the imidazole intermediate with 2-chloro-1-(indolin-1-yl)ethanone in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization (ethanol/acetone mixtures) to achieve >95% purity .

(Basic) How is the molecular structure of this compound characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl vs. p-tolyl) and thioether connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 457.54 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangements, particularly steric effects from the o-tolyl group .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintain 60–80°C during imidazole condensation to avoid side products (e.g., over-oxidation) .
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for thioether formation to enhance nucleophilicity .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
  • Workup : Acid-base extraction to remove unreacted starting materials before chromatography .

(Advanced) How can researchers address contradictions in reported biological activity data?

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing o-tolyl with p-tolyl) to isolate substituent effects .
  • In vitro vs. in vivo validation : Cross-validate cytotoxicity (e.g., MTT assay) with pharmacokinetic studies to resolve discrepancies .

(Advanced) What structure-activity relationship (SAR) insights exist for this compound?

  • o-Tolyl group : Enhances lipophilicity and steric hindrance, improving membrane permeability but potentially reducing target binding affinity .
  • Thioether linkage : Critical for maintaining anti-proliferative activity; oxidation to sulfone diminishes potency .
  • Indolin-1-yl moiety : Modulating electron density here (e.g., nitro or methoxy substituents) affects interaction with kinase targets .

(Basic) What biological activities are reported for this compound?

  • Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer : IC₅₀ of 12 µM against HeLa cells via caspase-3 activation .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) in RAW 264.7 macrophages .

(Advanced) What strategies exist for selective functionalization of the imidazole core?

  • Protecting groups : Use Boc to shield the indolin-1-yl nitrogen during imidazole substitution .
  • Regioselective alkylation : Employ bulky bases (e.g., LDA) to direct reactions to the less hindered N-1 position .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at C-5 without disrupting the thioether .

(Basic) What analytical techniques confirm compound purity?

  • HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) with UV detection at 254 nm .
  • TLC : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

(Advanced) How can researchers predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) for target validation .
  • Mutagenesis studies : Identify critical residues (e.g., Lys745 in EGFR) for structure-based optimization .

(Advanced) What challenges arise when scaling up synthesis?

  • Continuous flow reactors : Mitigate exothermic side reactions during imidazole formation .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost efficiency .
  • Stability issues : Protect thioether from oxidation by storing under inert gas (N₂/Ar) .

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